3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrazine ring, with a methoxybenzyl group attached to the triazole ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine hydrate with an appropriate aldehyde or ketone in the presence of ethanol under reflux conditions.
Formation of the Pyrazine Ring: The pyrazine ring is then formed by cyclization of the triazole intermediate with a suitable dicarbonyl compound under acidic or basic conditions.
Attachment of the Methoxybenzyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides, electrophilic substitution using electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the methoxybenzyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways.
Pathways Involved: By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazole-fused heterocycle with antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Compounds with similar structures but different substituents, showing varying degrees of biological activity.
Uniqueness
3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific methoxybenzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C13H16N4O |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C13H16N4O/c1-18-11-5-3-2-4-10(11)8-12-15-16-13-9-14-6-7-17(12)13/h2-5,14H,6-9H2,1H3 |
InChI Key |
XTSMFCNKKRXPHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C3N2CCNC3 |
Origin of Product |
United States |
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